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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the low-
temperature deposition of Gallium Nitride (GaN) thin films using Trimethylgallium (TMG) as
the gallium precursor. The methodologies discussed are primarily focused on Plasma-
Enhanced Atomic Layer Deposition (PEALD) and low-temperature Metal-Organic Chemical
Vapor Deposition (MOCVD), which are critical for applications requiring heat-sensitive
substrates.

Introduction

Gallium Nitride (GaN) is a wide bandgap semiconductor with exceptional chemical and thermal
stability, making it a prime candidate for various optoelectronic and electronic applications.[1]
While high-quality epitaxial GaN films are traditionally grown at high temperatures using
MOCVD, there is a growing need for low-temperature deposition techniques to accommodate
temperature-sensitive device layers and substrates.[2] This document outlines protocols for
low-temperature GaN deposition using TMG, focusing on achieving crystalline films at
temperatures significantly lower than conventional methods.

Deposition Techniques and Quantitative Data
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Low-temperature GaN deposition using TMG can be effectively achieved through several
methods, with PEALD being a prominent technique.

Plasma-Enhanced Atomic Layer Deposition (PEALD) of
GaN

PEALD is a chemical vapor deposition method that offers precise thickness control at the sub-
nanometer level, high uniformity, and conformality due to its self-limiting growth mechanism.[2]
This technique allows for the deposition of GaN at significantly lower temperatures compared to
traditional thermal ALD or MOCVD.[1]

Table 1: Summary of PEALD GaN Deposition Parameters and Results
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Parameter

Value

Reference

Precursors

Trimethylgallium (TMG),

Ammonia (NHs) plasma

[1](2]

Trimethylgallium (TMG), N2/H2

plasma

[3]

Substrate Si (100) [2][3]
Deposition Temperature 120 - 240 °C [3]
185 — 385 °C (ALD Window) [2][41[5]116]
250 — 350 °C (Self-limiting

: [11[7]
reactions)
TMG Pulse Time 0.015-0.1s [2]

15 ms (minimum)

[3]

Nitrogen Source Pulse Time

90 s (NHs plasma)

[2][6]

Plasma Power 50 — 250 W [3]
300 W [2]

Carrier Gas Argon (Ar) [2]
Purge Time 10s (2]

Growth per Cycle (GPC)

~0.51 A/cycle (at 250 — 350
OC)

[2]15](6]

~0.56 Alcycle (at 185 °C)

[2]

0.47 Alcycle (at 120 °C) to
0.67 Alcycle (at 240 °C)

[3]

Film Composition

Ga: ~36.6 at.%, N: ~43.9 at.%,
O: ~19.5 at.%

[2]4](6]
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Amorphous at < 250 °C, (100)
Crvstallinit major phase at < 400 °C, (002)
rystallini
Y Y dominated at higher

temperatures.

Early signs of crystallization at
200 °C, crystalline with
preferred (002) orientation at
240 °C.

[3]

Low-Temperature Metal-Organic Chemical Vapor
Deposition (MOCVD) of GaN

While typically a high-temperature process, MOCVD can be adapted for lower temperature
growth, sometimes with laser assistance to enhance precursor decomposition.

Table 2: Summary of Low-Temperature MOCVD GaN Deposition Parameters
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Parameter

Value

Reference

Precursors

Trimethylgallium (TMG),

[8][9]

Ammonia (NHs)
Trimethylgallium (TMG),
_yg (TMG) [10]
Hydrazine
Substrate c-plane Sapphire (a-Al203) [8]
GaAs [10]

Deposition Temperature

250 — 600 °C (Laser-Assisted
MOCVD)

[8]

450 °C (with Hydrazine)

[10]

Laser Assistance (LMOCVD)

Wavelength-tunable CO:z laser
(9.219 um) to resonantly excite
NHs

[8]

Growth Rate (LMOCVD)

Upto 12 ymin 1 hour at 600
°C

[8]

Experimental Protocols
Protocol for PEALD of GaN

This protocol is based on the parameters reported for low-temperature GaN deposition.[2][3]

1. Substrate Preparation:

oxide layer.

N

. Deposition System Preparation:

Clean Si (100) substrates using a standard solvent cleaning procedure.

Dip the substrates in a dilute HF solution for approximately 1 minute to remove the native

Rinse with deionized (DI) water and dry with nitrogen (N2) gas.
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Load the cleaned substrates into a load-locked ALD reactor (e.qg., Fiji F200).
Maintain a base pressure of approximately 0.25 Torr.
Use Argon (Ar) as the carrier and purge gas.
Keep the TMG precursor at room temperature.
. Deposition Cycle:
Set the substrate temperature to the desired value within the ALD window (e.g., 250 °C).
Step 1 (TMG Pulse): Introduce TMG into the reactor for a duration of 0.015 s.

Step 2 (Purge): Purge the reactor with Ar for 10 seconds to remove unreacted TMG and
byproducts.

Step 3 (Nitrogen Plasma Pulse): Introduce NHs gas at a flow rate of 50 sccm and ignite a
300 W plasma for 90 seconds.

Step 4 (Purge): Purge the reactor with Ar for 10 seconds to remove unreacted nitrogen
species and byproducts.

Repeat this cycle for the desired number of times to achieve the target film thickness.
. Characterization:

Ex situ characterization can be performed using techniques such as:

[¢]

Variable Angle Spectroscopic Ellipsometry (VASE) to measure film thickness.

[e]

X-ray Photoelectron Spectroscopy (XPS) to determine elemental composition.

[e]

Grazing-Incidence X-ray Diffraction (GIXRD) to analyze crystallinity.

o

High-Resolution Transmission Electron Microscopy (HRTEM) to study the microstructure.

[¢]

Atomic Force Microscopy (AFM) to investigate surface morphology.
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Visualizations
Signaling Pathway: PEALD of GaN

Step 1: TMG Pulse Step 2: Purge Step 3: NH3 Plasma Pulse
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Caption: Chemical reaction pathway for PEALD of GaN.

Experimental Workflow: Low-Temperature GaN
Deposition
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Caption: Experimental workflow for low-temperature GaN deposition.

Logical Relationship: Temperature vs. GaN Film
Properties
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Caption: Influence of temperature on GaN film properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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